molecular formula C7H7BF3NO4S B15301694 (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid

(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B15301694
M. Wt: 269.01 g/mol
InChI Key: FBXBOSKPRUGUSV-UHFFFAOYSA-N
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Description

(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate aryl halide precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound, while oxidation reactions yield phenols .

Mechanism of Action

The mechanism of action of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant for its use as an enzyme inhibitor in biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the sulfamoyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique structural feature makes it a valuable compound for specific applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C7H7BF3NO4S

Molecular Weight

269.01 g/mol

IUPAC Name

[4-sulfamoyl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BF3NO4S/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)17(12,15)16/h1-3,13-14H,(H2,12,15,16)

InChI Key

FBXBOSKPRUGUSV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N)C(F)(F)F)(O)O

Origin of Product

United States

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